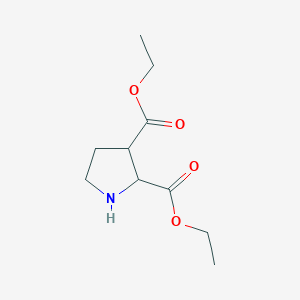
2,3-Diethyl pyrrolidine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl pyrrolidine-2,3-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of 2,3-Diethyl pyrrolidine-2,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of propargylamine with diethyl acetylenedicarboxylate in the presence of an organic solvent and hydrogen peroxide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
2,3-Diethyl pyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
For example, the oxidation of this compound with hydrogen peroxide can lead to the formation of corresponding oxidized products, which may have different chemical and biological properties
Applications De Recherche Scientifique
2,3-Diethyl pyrrolidine-2,3-dicarboxylate has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with improved properties.
In biology and medicine, this compound has shown promise as a scaffold for the design of bioactive molecules. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities .
Mécanisme D'action
The mechanism of action of 2,3-Diethyl pyrrolidine-2,3-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, some derivatives may act as enzyme inhibitors, blocking the activity of key enzymes involved in disease processes .
The presence of carboxylate groups in the compound can also influence its binding affinity and selectivity towards specific targets. These interactions can be further optimized through structure-activity relationship (SAR) studies, which help identify the most potent and selective compounds for therapeutic applications.
Comparaison Avec Des Composés Similaires
2,3-Diethyl pyrrolidine-2,3-dicarboxylate can be compared with other similar compounds, such as pyridine-2,3-dicarboxylate derivatives and pyrrolopyrazine derivatives . While these compounds share some structural similarities, this compound is unique due to the presence of ethyl groups and the specific arrangement of functional groups on the pyrrolidine ring.
Similar compounds include:
- Pyridine-2,3-dicarboxylate derivatives
- Pyrrolopyrazine derivatives
- Pyrrolidine-2,5-dicarboxylate derivatives
Propriétés
Numéro CAS |
1706428-71-8 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
diethyl pyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-11-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 |
Clé InChI |
NDWBFNBZOVTJKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCNC1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-tert-butyl(1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13597861.png)



![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)

![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)





